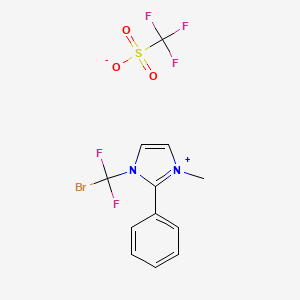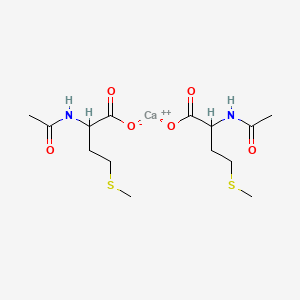
DL-Acetylmethionine calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Acetylmethionine calcium salt is a chemical compound with the molecular formula C7H13NO3S·Ca. It is a derivative of methionine, an essential amino acid, and is used in various scientific and industrial applications. This compound is known for its stability and bioavailability, making it a valuable component in nutritional supplements and other formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Acetylmethionine calcium salt typically involves the acetylation of DL-methionine. The reaction is carried out by reacting DL-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is precipitated as a calcium salt by adding calcium chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
DL-Acetylmethionine calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield methionine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine derivatives.
Substitution: Various substituted methionine derivatives.
Aplicaciones Científicas De Investigación
DL-Acetylmethionine calcium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating methionine deficiency and related disorders.
Industry: Used in the formulation of nutritional supplements and animal feed to enhance growth and health.
Mecanismo De Acción
The mechanism of action of DL-Acetylmethionine calcium salt involves its role as a methionine source. Methionine is an essential amino acid that plays a critical role in protein synthesis, methylation reactions, and the production of other important biomolecules. The acetylation of methionine enhances its stability and bioavailability, allowing for more efficient utilization in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
DL-Methionine: The parent compound of DL-Acetylmethionine calcium salt.
N-Acetylmethionine: Another acetylated derivative of methionine.
Methionine Hydroxy Analog Calcium Salt: A similar compound used in animal nutrition.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to other methionine derivatives. This makes it particularly valuable in applications where prolonged stability and efficient absorption are critical.
Propiedades
Fórmula molecular |
C14H24CaN2O6S2 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
calcium;2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |
Clave InChI |
RSLXYULLPVSFOZ-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
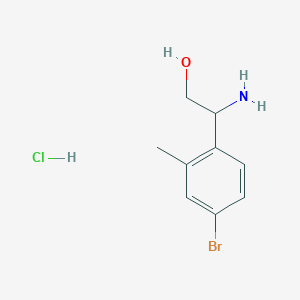
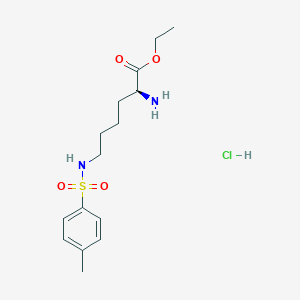
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)


![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
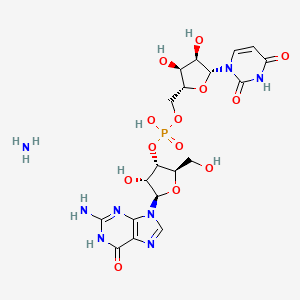
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)

